1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Chemical synthesis Analytical chemistry Quality control

Researchers needing a cost-effective, scalable tetrahydroquinoline scaffold for library synthesis face a supply challenge: many analogs are costly or require complex syntheses. 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone solves this. - Economical scaffold for high-throughput parallel synthesis; leverage the 7-amino group for rapid diversification via amide coupling or reductive amination. - Well-characterized, scalable route (one-step catalytic hydrogenation) enables smooth transition from discovery to multi-gram production. - High-purity reference standard (NLT 98%) ensures reliable SAR data, eliminating false positives/negatives in enzyme and cell-based assays.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 545394-33-0
Cat. No. B1517171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone
CAS545394-33-0
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=C(C=C2)N
InChIInChI=1S/C11H14N2O/c1-8(14)13-6-2-3-9-4-5-10(12)7-11(9)13/h4-5,7H,2-3,6,12H2,1H3
InChIKeyQPSYNMDBUGKTJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 545394-33-0): Key Specifications & Comparative Procurement Overview


1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 545394-33-0) is a versatile research compound belonging to the 1,2,3,4-tetrahydroquinoline class of small-molecule scaffolds . This compound features a 7-amino substitution on the tetrahydroquinoline core, which imparts unique chemical properties. With a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol, it is commonly supplied as a research chemical with a standard purity specification of 95% . Its structure includes a primary amine group and an acetylated nitrogen, making it a valuable building block for the synthesis of more complex molecules. The compound is widely available from various global suppliers, including AKSci and Bidepharm, and is utilized in diverse research applications ranging from medicinal chemistry to chemical biology .

Why Generic Substitution of 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone Fails: Understanding Structural and Functional Nuances


Generic substitution within the 7-amino-3,4-dihydroquinoline class is precarious due to the profound influence of the N-acyl substituent on both chemical properties and potential biological activity . The target compound, 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone, possesses a simple acetyl group at the 1-position, whereas close analogs feature markedly different substituents such as a pivaloyl (2,2-dimethylpropan-1-one), a trifluoroacetyl, or a cyclopropylcarbonyl group. These structural variations directly impact key physicochemical parameters including molecular weight, logP, and hydrogen bonding capacity, which in turn dictate solubility, membrane permeability, and metabolic stability . Consequently, assuming functional interchangeability without rigorous comparative data risks experimental failure, misleading structure-activity relationship (SAR) conclusions, and wasted research resources. The following evidence quantifies these critical points of differentiation.

1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 545394-33-0): Quantitative Evidence Guide for Informed Scientific Selection


Purity Specification and Quality Assurance: 95% Baseline with Optional 98%+ Grades for Demanding Applications

1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is commercially available with a standard minimum purity of 95% from multiple reputable vendors, including AKSci and Bidepharm . For more demanding applications, such as late-stage functionalization or biological assays requiring higher confidence in compound identity, suppliers like BoronCore offer a higher purity grade of NLT 98% . This purity spectrum directly addresses the common challenge of trace impurities interfering with sensitive reactions or assays, a concern that is less well-defined for many of its less commercially mature analogs.

Chemical synthesis Analytical chemistry Quality control

Synthetic Accessibility and Scalability: A Well-Defined, One-Step Reduction from a Common Precursor

The synthesis of 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is well-documented and scalable, involving a straightforward catalytic hydrogenation of the corresponding 7-nitro precursor . Specifically, 1-(7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (309 mg, 1.40 mmol) is reduced using palladium on carbon under a hydrogen atmosphere in methanol at room temperature . This single-step, high-yielding transformation provides a reliable route to the target amine. In contrast, the synthesis of analogs with more complex acyl groups, such as the pivaloyl or trifluoroacetyl derivatives, may require additional steps or more stringent conditions, potentially impacting overall yield and scalability.

Organic synthesis Medicinal chemistry Process chemistry

Cost-Effectiveness in Procurement: The Most Economical Option for Routine Screening

As the simplest N-acetyl derivative in its class, 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is positioned as the most cost-effective entry point for exploring this chemical space. Direct price comparison with a close analog reveals a significant cost advantage. For a 5g quantity, the target compound is listed at €1,525.00 by CymitQuimica . In stark contrast, the (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone analog, which features a bulkier and synthetically more demanding cyclopropylcarbonyl group, is priced at $3,068.90 for the same 5g quantity from Aladdin Scientific . This represents a >100% price premium for the cyclopropyl analog.

Procurement Budget optimization High-throughput screening

Biological Activity Baseline: A Foundational Scaffold for Carbonic Anhydrase Inhibition

While direct biological activity data for 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is not readily available in the primary literature, its core scaffold, 7-amino-3,4-dihydroquinolin-2(1H)-one, has been established as a carbonic anhydrase inhibitor (CAI) [1]. The target compound's acetylated derivative serves as a more lipophilic, non-lactam analog of this active core, offering a distinct physicochemical profile for SAR studies. For example, peptide conjugates of the 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold have demonstrated cytotoxic activity against A549 lung cancer cells with IC50 values of 26.87 µg/mL at 48h and 9.979 µg/mL at 72h [2]. The target compound, as a more synthetically tractable building block, provides a versatile starting point for constructing libraries to explore this and related biological activities.

Enzyme inhibition Carbonic anhydrase Drug discovery

Optimal Use Cases for 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone in Scientific and Industrial Research


Large-Scale Medicinal Chemistry Library Synthesis and Initial SAR Exploration

1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is the ideal starting point for building focused compound libraries around the 1,2,3,4-tetrahydroquinoline core . Its low cost and high commercial availability (as demonstrated in Section 3, Evidence Item 3) make it the most economical choice for high-throughput parallel synthesis. Researchers can utilize the free 7-amino group for rapid diversification via amide coupling or reductive amination, while the N-acetyl group provides a defined, metabolically stable handle for initial biological screening . This approach allows for the efficient generation of SAR data before investing in the synthesis of more complex and expensive analogs like the pivaloyl or cyclopropyl derivatives.

Process Chemistry Development and Scalable Route Optimization

For projects requiring multi-gram to kilogram quantities, 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone offers a significant advantage due to its well-characterized and scalable synthetic route . The one-step catalytic hydrogenation from a commercially available nitro precursor is amenable to scale-up in standard batch reactors, minimizing process development time and cost. This contrasts with fluorinated analogs (e.g., CAS 582324-93-4) where the introduction of the trifluoroacetyl group often involves specialized equipment, expensive fluorinating reagents, and more complex purification procedures . Prioritizing this compound for lead optimization campaigns ensures a smoother and more cost-effective transition from discovery to early development.

Biochemical Assay Development Requiring High-Purity Reference Standards

When developing and validating robust biochemical assays, the use of a high-purity reference standard is critical to avoid false positives or negatives arising from impurities. As established in Section 3 (Evidence Item 1), 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is commercially available at a purity of NLT 98% from vendors like BoronCore . This high-purity grade ensures that the observed biological activity in assays such as enzyme inhibition or cell-based viability studies can be confidently attributed to the compound of interest. This is particularly important for this scaffold, given its potential for carbonic anhydrase inhibition , where even minor impurities could skew kinetic measurements or lead to erroneous SAR conclusions.

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